REACTION_CXSMILES
|
C=O.[BrH:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.[C:12]1(C)C=CC=CC=1>>[Br:3][CH2:12][S:11][C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
36.24 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
652 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
243 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
138.81 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resultant biphasic solution is warmed to 40°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining 40-43°
|
Type
|
WASH
|
Details
|
rinsed in with toluene (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then warmed to 50°
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10°
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
the aqueous washed with toluene (250 ml)
|
Type
|
ADDITION
|
Details
|
The combined organics are treated with ice water (500 ml), hexanes (350 ml)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The aqueous phase is then washed with toluene (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCSC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268.01 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |